1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
“1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1208076-31-6 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3O.ClH/c1-3-4-6-9-7(5(2)8)11-10-6;/h5H,3-4,8H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 191.66 .Safety and Hazards
The compound has been classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Mechanism of Action
Target of Action
activities . The specific targets can vary depending on the specific substituents on the oxadiazole ring .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives interact with their targets in a way that inhibits their function . For instance, some oxadiazoles have been found to inhibit the ATPase activity of gyrase, which blocks the introduction of negative supercoils in DNA .
Biochemical Pathways
The inhibition of gyrase activity can trap the chromosome in a positively supercoiled state, which may have a downstream impact on cell physiology and division .
Result of Action
The inhibition of gyrase activity can lead to changes in dna supercoiling, which can affect various cellular processes .
Biochemical Analysis
Biochemical Properties
1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their function and leading to altered cellular responses.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the growth of bacterial cells by disrupting their metabolic processes . Additionally, it affects eukaryotic cells by altering the expression of genes involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . The compound’s ability to form hydrogen bonds with target molecules is crucial for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial activity, without significant toxicity. At higher doses, toxic effects can be observed, including damage to liver and kidney tissues . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes is essential for its biological activity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . These factors play a crucial role in determining the compound’s overall biological effects.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves the reaction of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-propyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with ethylenediamine to form 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid." "Starting Materials": [ "3-propyl-1,2,4-oxadiazole-5-carboxylic acid", "Thionyl chloride", "Ethylenediamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 3-propyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride in anhydrous conditions to form 3-propyl-1,2,4-oxadiazole-5-carbonyl chloride.", "Step 2: Add ethylenediamine to the reaction mixture from step 1 and heat under reflux to form 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine.", "Step 3: Add hydrochloric acid to the reaction mixture from step 2 to form 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride as a white solid." ] } | |
CAS No. |
1208076-31-6 |
Molecular Formula |
C7H14ClN3O |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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